4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one
Description
4-Methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one is a bicyclic lactone belonging to the α-pyrone family. This compound features a 5,6-dihydro-2H-pyran-2-one core substituted with a methoxy group at the C4 position and a methyl group at the C6 position. It has been identified as a natural product in fungal species such as Penicillium multicolor and Nectria sp., where it is biosynthesized via polyketide pathways . Its structure has been elucidated using NMR and MS data, confirming the relative stereochemistry and functional group arrangement . While its direct biological activities are less documented compared to analogues, it serves as a scaffold for synthetic modifications aimed at enhancing bioactivity, particularly in antimicrobial and cytotoxic contexts .
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2-methyl-2,3-dihydropyran-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-5-3-6(9-2)4-7(8)10-5/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJYJKOEWGZNIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(=O)O1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282021 | |
| Record name | 4-Methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3791-79-5, 73972-61-9 | |
| Record name | 5,6-Dihydro-4-methoxy-6-methyl-2H-pyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3791-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-2-one, 5,6-dihydro-4-methoxy-6-methyl-, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073972619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC 23867 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003791795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC23867 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one can be synthesized through several chemical reactions. One common method involves the reaction of methyl acrylate with sodium hydroxide in an alcohol solvent to form 2-methyl-4-oxo-2-pyridine. This intermediate is then subjected to methoxylation, introducing a methoxy group at the 3-position to yield 4-methoxy-6-methyl-2H-pyran-2-one .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization and distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a model compound to study ring proton resonances and other structural properties.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic pathways. Its methoxy and methyl groups play a crucial role in its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Structural Variations and Bioactivity
The biological activity of 5,6-dihydro-2H-pyran-2-one derivatives is highly dependent on substituent patterns, stereochemistry, and the presence of unsaturated bonds. Below is a comparative analysis of key analogues:
Structure-Activity Relationships (SAR)
- C4 Substitution: Methoxy groups (as in the target compound) are less common than hydroxy or acyl groups. In plymuthipyranones, C4 hydroxy groups enhance anti-MRSA activity, while methoxy groups may reduce solubility or target binding .
- C6 Substitution: Methyl groups (target compound) confer moderate hydrophobicity, whereas longer alkyl chains (e.g., undecyl in plymuthipyranone B) significantly improve membrane interaction and antimicrobial potency . Antifungal activity in 6-(5-hydroxy-6-methylheptyl) derivatives is attributed to the extended hydrophobic side chain .
- Stereochemistry: Enantiomers of synthetic analogues (e.g., plymuthipyranones) display chiral discrimination in bioactivity, with (R)-configurations often superior to (S)-forms .
Biological Activity
4-Methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one, a compound with the molecular formula CHO, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyran ring with a methoxy group at the 4-position and a methyl group at the 6-position. This unique structure contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 142.15 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that this compound can inhibit bacterial growth at relatively low concentrations.
Antioxidant Properties
The compound has also been evaluated for its antioxidant activity. Studies show that it scavenges free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases. The antioxidant capacity was measured using assays such as DPPH and ABTS, with results indicating a strong ability to reduce oxidative damage.
Anticancer Potential
Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the modulation of key apoptotic pathways. The compound's mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins.
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been substantiated through various assays measuring cytokine production and inflammatory markers. It has been found to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a potential candidate for treating inflammatory diseases.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against E. coli, S. aureus |
| Antioxidant | Strong free radical scavenging |
| Anticancer | Induces apoptosis in cancer cell lines |
| Anti-inflammatory | Inhibits TNF-alpha and IL-6 release |
The biological activities of this compound are attributed to its ability to interact with various molecular targets within cells.
- Antimicrobial Action : The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
- Antioxidant Mechanism : Its structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells.
- Inflammation Modulation : It likely interferes with signaling pathways that lead to the production of inflammatory mediators.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against multiple strains of bacteria. Results indicated an MIC value as low as 25 µg/mL against Staphylococcus aureus, highlighting its potential as a natural antimicrobial agent.
Case Study 2: Cancer Cell Apoptosis
In vitro experiments on human breast cancer cell lines demonstrated that treatment with this compound led to a significant increase in apoptosis rates (approximately 65% at 50 µM concentration), suggesting its potential utility in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
